3-Methyl-[1,2,4]triazolo[4,3-a]pyridine belongs to the class of triazolopyridine . It is a novel chemotype based on a [1,2,4]triazolo [4,3-a]pyridine scaffold .
A series of [1,2,4]triazolo [4,3-a]pyridines were designed and synthesized as potential antiviral and antimicrobial agents . The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .
The structural and optical properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine molecules have been studied .
[1,2,4]Triazolo [4,3-a]pyridines have been used in various chemical reactions. For instance, they have been used as microtubulin polymerization inhibitors .
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring, characterized by a methyl group at the 3rd position and a carboxylic acid group at the 7th position. This compound belongs to the class of triazolopyridines, which are known for their diverse biological activities and potential applications in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest in both synthetic and medicinal chemistry .
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine falls under the category of heterocyclic compounds, specifically classified as a triazolopyridine. This classification highlights its structural features that include both triazole and pyridine moieties, which contribute to its chemical reactivity and biological properties.
The synthesis of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine can be achieved through several methods:
The synthetic routes often require careful control of reaction conditions such as temperature, solvent choice, and reactant concentrations to optimize yield and purity. Industrial applications may employ continuous flow reactors to enhance production efficiency.
The molecular structure of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine consists of:
Crystallographic studies indicate that this compound crystallizes in a specific lattice arrangement that can influence its physical properties. The bond lengths and angles within the structure are critical for understanding its reactivity and interaction with biological targets .
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine can undergo several chemical reactions:
The mechanism of action for 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with various enzymes and proteins. Notably, it has been shown to bind with cytochrome P450 enzymes, influencing drug metabolism. This interaction may lead to either inhibition or activation depending on the specific context within biological systems. Additionally, it can interact with nucleic acids, potentially affecting gene expression and protein synthesis .
Relevant data from spectroscopic analyses (like FTIR) provide insights into vibrational modes associated with functional groups present in the compound .
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine has several significant scientific applications:
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine is a bicyclic heteroaromatic compound featuring a fused ring system comprising a pyridine ring and a 1,2,4-triazole ring. The systematic IUPAC name designates the triazole ring fusion at the pyridine ring's a-bond, with the methyl substituent at position 3 of the triazole moiety. This compound belongs to the broader class of triazolopyridines, characterized by a five-membered triazole ring fused with a six-membered pyridine ring. The molecular formula is C₇H₇N₃ for the base scaffold, with derivatives exhibiting varied substituents that modify both physicochemical properties and biological activities [3] [7].
Key structural features include:
Table 1: Fundamental Physicochemical Properties of Key Derivatives
Position 8 Substituent | Molecular Formula | Molecular Weight (g/mol) | Notable Features |
---|---|---|---|
Amine | C₇H₈N₄ | 148.17 | Nucleophilic site for derivatization |
Carboxylic acid | C₈H₇N₃O₂ | 177.16 | Capable of salt/ester formation |
Carbonitrile | C₈H₆N₄ | 158.16 | Electron-withdrawing group |
Methyl carboxylate | C₉H₉N₃O₂ | 191.19 | Ester precursor for synthesis |
The canonical SMILES representation for the 8-amine derivative is CC₁=NN=C₂N₁C=CC=C₂N, while the carboxylic acid derivative is represented as CC₁=NN=C₂N₁C=CC=C₂C(O)=O [7] [9]. These notations precisely define atomic connectivity and facilitate computational chemistry studies. X-ray crystallographic analysis of related triazolopyridines confirms the nearly coplanar arrangement of the fused ring system, with bond lengths and angles consistent with aromatic character. The methyl group at position 3 exhibits free rotation under ambient conditions, while substituents at position 8 significantly influence electron density distribution across the pyridine ring [3].
The chemistry of triazolopyridines emerged significantly in the mid-20th century alongside growing interest in fused heterocyclic systems. Early synthetic approaches focused on cyclocondensation reactions between hydrazines and carbonyl-containing pyridine precursors. The specific derivative 3-methyl-[1,2,4]triazolo[4,3-a]pyridine was first synthesized through thermal cyclization of N-amino-3-aminomethylpyridines with appropriate carbonyl sources, establishing the fundamental scaffold [3] [7].
Significant methodological advancements occurred in the 1970s-1990s:
Modern synthetic approaches have dramatically improved efficiency and versatility. Current methods feature multi-step sequences starting from halogenated pyridines, as exemplified by the synthesis of 6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine from 5-bromo-2-chloro-3-nitropyridine via hydrazine treatment, cyclization with trimethyl orthoacetate, and subsequent reduction [1]. Palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig reactions, now enable efficient C-C and C-N bond formation at various positions on the triazolopyridine core. These advances facilitate the preparation of sophisticated derivatives like 4-ethoxy-N-(6-(5-fluoro-2-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)benzamide for biological evaluation [1] [8].
Recent focus has shifted toward:
Medicinal Chemistry Applications
The 3-methyl-[1,2,4]triazolo[4,3-a]pyridine scaffold demonstrates remarkable versatility in drug discovery due to its favorable physicochemical properties and diverse target interactions. Key therapeutic areas include:
Anti-inflammatory and Immunomodulatory AgentsDerivatives exhibit potent inhibition of pro-inflammatory mediators. Compound 8d (4-ethoxy-N-(6-(5-fluoro-2-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)benzamide) demonstrates significant nitric oxide (NO) release inhibition (IC₅₀ = 0.22 μM) and suppression of TNF-α, IFN-γ, IL-6, and IL-10 cytokine expression in RAW264.7 macrophages. This activity translates to efficacy in concanavalin A-induced hepatitis models, suggesting therapeutic potential for autoimmune hepatitis [1]. The mechanism involves modulation of macrophage migration and inflammatory signaling pathways, positioning these compounds as promising alternatives to corticosteroids with potentially improved safety profiles.
Central Nervous System (CNS) TherapeuticsStructural optimization has yielded potent neuromodulators. JNJ-46356479 (8-trifluoromethyl-3-cyclopropylmethyl-7-[(4-(2,4-difluorophenyl)-1-piperazinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine) functions as a selective positive allosteric modulator (PAM) of metabotropic glutamate receptor 2 (mGluR2), demonstrating oral bioavailability and optimized blood-brain barrier penetration [4] . This compound emerged from extensive structure-activity relationship studies addressing solubility and hERG inhibition liabilities in earlier leads. Its balanced drug-like properties make it valuable for investigating mGluR2's role in schizophrenia, anxiety, and addiction without the side effects associated with orthosteric agonists.
Oncology TherapeuticsTriazolopyridine derivatives show promise as kinase inhibitors. Although direct studies on 3-methyl derivatives are limited, structurally analogous [1,2,4]triazolo[4,3-a]pyrazines demonstrate potent dual c-Met/VEGFR-2 inhibition. Compound 17l exhibits nanomolar c-Met inhibition (IC₅₀ = 26.00 nM) and antiproliferative activity against A549, MCF-7, and Hela cell lines (IC₅₀ = 0.98 ± 0.08, 1.05 ± 0.17, and 1.28 ± 0.25 μM, respectively) [8]. The structural similarity suggests 3-methyl-[1,2,4]triazolo[4,3-a]pyridines could be designed to exploit similar binding interactions with kinase targets.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1